3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALXWKCBTRILKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)Cl)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Cyclocondensation Reactions: Formation of fused ring systems through the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.
Catalysts: Palladium-based catalysts are frequently employed in cross-coupling reactions like Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
3-Bromopyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their potential as therapeutic agents. Their applications include:
- Inhibition of Kinases : These compounds have shown promise as inhibitors of various kinases, particularly Casein Kinase 2 (CK2). Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against CK2, which is implicated in cancer progression. For instance, derivatives optimized from this scaffold demonstrated low micromolar activity in cellular systems and were evaluated against a panel of 56 kinases, showcasing their potential as selective inhibitors .
- Anticancer Activity : The pyrazolo[1,5-a]pyrimidine framework has been associated with anticancer properties. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis. The structural diversity provided by substituents at various positions on the pyrimidine ring allows for the design of compounds with enhanced biological activity .
- Targeting Adaptor Associated Kinase 1 (AAK1) : Another significant application involves the inhibition of AAK1, which plays a role in endocytosis and synaptic vesicle recycling. Compounds based on this scaffold have been developed to modulate AAK1 activity, potentially providing therapeutic avenues for neurological disorders .
Synthesis and Functionalization
The synthesis of 3-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves several key steps:
- Cyclocondensation Reactions : The primary synthetic route involves cyclocondensation reactions between 3-aminopyrazoles and biselectrophilic compounds. This method allows for versatile modifications at positions 2, 3, 5, and 6 of the pyrazolo[1,5-a]pyrimidine core .
- Post-Synthetic Modifications : Further functionalization can enhance pharmacological properties. Techniques such as Sonogashira couplings and C–H activation reactions have been employed to introduce diverse functional groups that can improve solubility and bioavailability .
Photophysical Properties
In addition to their medicinal applications, pyrazolo[1,5-a]pyrimidines exhibit interesting photophysical properties that are being explored for use in:
- Fluorescent Probes : The unique electronic characteristics of these compounds make them suitable candidates for use as fluorescent probes in bioimaging applications. Their ability to act as lipid droplet biomarkers demonstrates their versatility beyond traditional medicinal uses .
Case Studies
Several case studies illustrate the applications of 3-bromopyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Key Observations :
- Reactivity : The carbonyl chloride group in this compound facilitates direct amide bond formation, whereas carboxylic acid derivatives (e.g., 6-bromo-3-chloro analog) require additional activation steps .
- Halogen Effects : Bromine at position 3 enhances steric bulk and electronic effects compared to chlorine, influencing binding kinetics in kinase inhibitors .
- Substituent Diversity : Compounds with trifluoromethyl (CF₃) or aryl halogens (e.g., 5-(4-chloro-phenyl) analog) exhibit improved pharmacokinetic profiles due to enhanced metabolic stability .
Research Findings and Trends
Biological Activity
3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which integrates both pyrazolo and pyrimidine rings, positions it as a promising candidate for various biological applications, particularly in the development of pharmaceuticals targeting cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its mechanisms and potential applications.
The molecular formula of this compound is C₇H₃BrClN₃O, with a molecular weight of approximately 260.48 g/mol. The presence of a bromine atom at the 3-position of the pyrazolo ring and a carbonyl chloride group at the 2-position of the pyrimidine moiety contributes to its reactivity and potential biological interactions.
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in cancer pathways. It has been identified as a selective inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in numerous cellular processes including proliferation and survival. In vitro studies have shown that derivatives of this compound exhibit high binding affinity to CK2, with IC50 values reported as low as 8 nM for CK2α .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Inhibition of CK2 : As mentioned, this compound serves as a potent CK2 inhibitor. In vitro assays demonstrated its ability to inhibit cell proliferation across multiple cancer cell lines without significant cytotoxicity .
- Mechanistic Studies : The compound's mechanism involves binding to the hinge region of CK2, disrupting its activity and leading to reduced tumor cell viability .
Enzyme Inhibition
Beyond CK2, this compound has shown promise in inhibiting other kinases. Studies have reported its effectiveness against various kinases involved in cancer biology, suggesting a broader application in targeted cancer therapies .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Carboxylic acid derivative | Exhibits anti-inflammatory properties |
| Pyrazolo[1,5-a]pyrimidin-4-one | Ketone derivative | Known for neuroprotective effects |
| 4-Aminopyrazolo[1,5-a]pyrimidine | Amino-substituted derivative | Potential anti-tumor activity |
The carbonyl chloride functionality in this compound enhances its reactivity compared to these derivatives, making it particularly suited for further chemical modifications aimed at improving biological activity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on CK2 Inhibition : A study optimized various pyrazolo[1,5-a]pyrimidines to identify highly selective CK2 inhibitors. The findings indicated that modifications at specific positions significantly enhanced binding affinity and selectivity for CK2 over other kinases .
- Antitumor Activity Screening : The National Cancer Institute (NCI) screened derivatives against a panel of cancer cell lines. Results indicated that while some compounds exhibited potent activity against specific cancers, their poor cell penetration limited their overall efficacy in vivo .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride?
The compound is typically synthesized via multicomponent reactions (MCRs) involving pyrazolo[1,5-a]pyrimidine precursors. For example, catalytic systems like ammonium chloride (NHCl) under solvent-free conditions can facilitate the formation of the pyrimidine core, followed by bromination and carbonyl chloride introduction . Key steps include optimizing stoichiometry and reaction time to avoid side products like over-brominated derivatives.
Q. How is the structural integrity of this compound validated?
Structural characterization relies on:
- NMR spectroscopy (e.g., H and C NMR) to confirm substitution patterns and bromine placement .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and C-Br stretching vibrations .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. What solvents and reaction conditions are optimal for functionalizing the carbonyl chloride group?
Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions. For example:
- Amide formation: React with amines in THF at low temperatures (-50°C) to avoid hydrolysis .
- Esterification: Use alcohol nucleophiles with catalytic pyridine to neutralize HCl byproducts .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Catalyst optimization : Replace traditional acids (e.g., HSO) with reusable catalysts like sulfamic acid-carbon nitride composites to enhance efficiency and reduce waste .
- Microwave-assisted synthesis : Shorten reaction times (e.g., from 24h to 2h) while maintaining high yields .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to stabilize reactive intermediates during multi-step syntheses .
Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, and how can structural modifications enhance efficacy?
- Anticancer activity : Derivatives like anthranilamide conjugates activate p53-mediated apoptosis by upregulating BAX and downregulating Bcl-2, as shown via immunoblotting and RT-PCR .
- Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., -CF) at the 7-position increases metabolic stability, while bulky substituents at the 3-position improve target selectivity .
Q. How do contradictory data in catalytic efficiency arise across studies, and how can they be resolved?
Discrepancies often stem from:
- Catalyst purity : Impurities in NHCl or AlCl can alter reaction pathways .
- Solvent effects : Polar solvents may stabilize intermediates differently, affecting yield reproducibility .
- Analytical variability : Standardize HPLC/MS protocols to ensure consistent quantification of products .
Methodological Challenges and Solutions
Q. What strategies mitigate hydrolysis of the carbonyl chloride group during storage or reactions?
- Storage : Store under inert gas (N/Ar) at -20°C in anhydrous solvents like THF .
- In situ derivatization : React the carbonyl chloride immediately with amines or alcohols to form stable amides/esters .
Q. How can computational modeling aid in designing novel derivatives with improved bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
